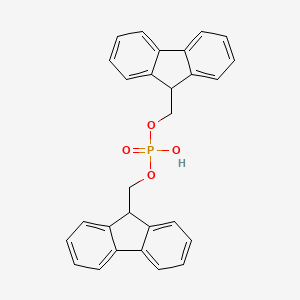
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is a synthetic organic compound with the molecular formula C19H33NO2 and a molecular weight of 307.478 g/mol It is characterized by the presence of an acetylamino group and two cyclohexyl groups attached to a tetrahydropyrane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane typically involves the acetylation of 2,6-dicyclohexyl-tetrahydropyrane. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst, such as pyridine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine
Uniqueness
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is unique due to its specific structural features, such as the presence of both acetylamino and cyclohexyl groups on a tetrahydropyrane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
1007233-16-0 |
|---|---|
Formule moléculaire |
C19H33NO2 |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
N-(2,6-dicyclohexyloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21) |
Clé InChI |
RDROZMXLWOJMJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


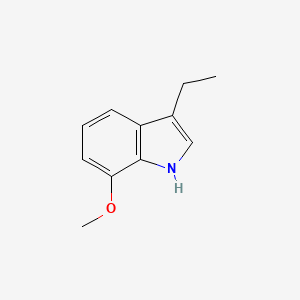

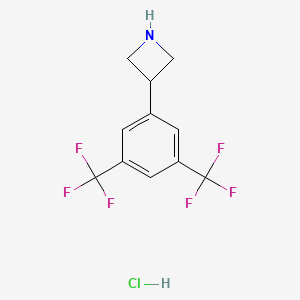
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
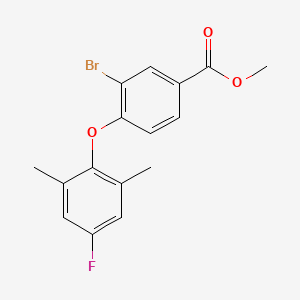
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
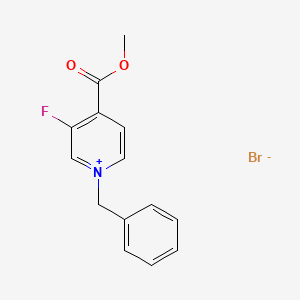


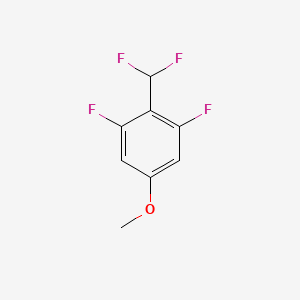
![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

